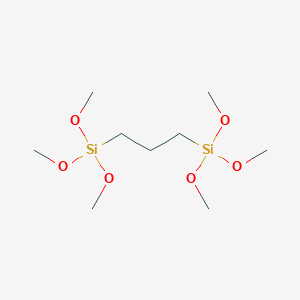

3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane

Description

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organosilicon compounds. The compound name reflects its structural composition through several key components that describe the molecular architecture. The "dioxa" designation indicates the presence of two oxygen atoms incorporated into the carbon chain, while "disilanonane" specifies a nine-carbon chain containing two silicon atoms.

The numerical prefixes in the name provide precise positional information for substituent groups. The "2,8-dioxa" portion indicates that oxygen atoms occupy positions two and eight within the chain structure. The "3,7-disila" component specifies that silicon atoms are located at positions three and seven. The "3,3,7,7-tetramethoxy" prefix indicates four methoxy groups, with two attached to each silicon atom at positions three and seven.

Chemical identification databases recognize this compound under multiple catalog numbers, reflecting its availability from various chemical suppliers. The compound appears in chemical literature with the Chemical Abstracts Service registration number 17861-40-4, establishing its standardized identification within chemical databases. This systematic approach to nomenclature ensures precise communication within the scientific community regarding the compound's structure and properties.

The following table presents the fundamental identification data for this compound:

Historical Context in Organosilicon Chemistry

The development of this compound occurs within the broader historical framework of organosilicon chemistry advancement. Organosilicon chemistry began with the foundational work of French chemists C. Fiedler and J. M. Crafts in 1863, who synthesized tetraethylsilane through the reaction of ethylene with silicon tetrachloride in a sealed tube, marking the beginning of systematic organosilicon compound research.

The period from 1904 to 1937 witnessed significant expansion in organosilicon compound synthesis, with scientists developing numerous simple organosilicon compounds and discovering both cyclic and linear polysiloxanes. This foundational research established the chemical principles that would later enable the synthesis of more complex molecules such as this compound. The systematic understanding of silicon-carbon bond formation and silicon-oxygen linkages developed during this period provided the theoretical framework necessary for creating sophisticated organosilicon architectures.

World War II catalyzed accelerated development in organosilicon applications, particularly in thermal insulation, lubricants, and sealing materials. This period of intensive research and development created the technological foundation that supported subsequent advances in specialized organosilicon compounds. The post-war era saw continued refinement of synthetic methodologies, enabling the creation of increasingly complex molecular structures with precise control over substituent positioning and functionality.

The synthesis of compounds like this compound represents the culmination of decades of methodological advancement in organosilicon chemistry. The ability to incorporate multiple methoxy groups at specific positions while maintaining structural integrity demonstrates the sophisticated level of synthetic control achieved in contemporary organosilicon chemistry. This compound exemplifies the transition from simple organosilicon molecules to complex, functionally diverse structures designed for specialized applications.

Position Within Siloxane and Disilanonane Families

This compound occupies a distinctive position within the broader classification of siloxane and disilanonane compound families. Siloxanes constitute a fundamental class of organosilicon compounds characterized by the presence of silicon-oxygen-silicon functional groups, with the basic siloxane unit represented by the Si-O-Si linkage. The parent siloxanes include oligomeric and polymeric hydrides with various structural arrangements, ranging from simple linear molecules to complex branched architectures.

The compound belongs specifically to the disilanonane subfamily, which encompasses nine-carbon chain molecules containing two silicon atoms. Within this classification, the compound represents a highly substituted variant with methoxy functionalization at multiple positions. The structural relationship between this compound and other family members can be understood through comparative analysis of substituent patterns and functional group arrangements.

Related compounds within the disilanonane family include 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane, which features methyl rather than methoxy substitution. This structural variation demonstrates the versatility of the disilanonane framework in accommodating different functional groups while maintaining the core silicon-oxygen backbone structure. The presence of methoxy groups in this compound distinguishes it from simpler alkyl-substituted analogs and provides unique chemical properties.

The siloxane family encompasses compounds with varying degrees of structural complexity, from the simplest disiloxane with formula Si₂H₆O to highly complex polymeric structures. Disiloxane represents the fundamental unit containing six equivalent silicon-hydrogen bonds and two equivalent silicon-oxygen bonds, serving as the foundational structure from which more complex siloxanes derive. The incorporation of organic substituents and the extension of silicon-oxygen chains creates the diversity observed within the siloxane family.

The following comparative analysis illustrates the structural relationships within the disilanonane family:

The positioning of this compound within the siloxane family reflects the compound's role as a specialized derivative that maintains the fundamental silicon-oxygen connectivity while incorporating specific functional groups for targeted applications. The methoxy substitution pattern provides distinct chemical properties compared to hydrogen or simple alkyl analogs, enabling specialized interactions and reactivity profiles that distinguish this compound within its chemical family.

Properties

IUPAC Name |

trimethoxy(3-trimethoxysilylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24O6Si2/c1-10-16(11-2,12-3)8-7-9-17(13-4,14-5)15-6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQASLKRKZDJCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619153 | |

| Record name | 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35312-82-4, 17861-40-4 | |

| Record name | Silane, ethenyltrimethoxy-, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, ethenyltrimethoxy-, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- 1,3-propane diol or derivatives thereof as the dioxygen backbone.

- Trimethoxysilane or chlorotrimethoxysilane as the silicon source for methoxy substitution.

- Base such as triethylamine to neutralize HCl generated during reaction.

Stepwise Preparation

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of silyl ether intermediate | Reaction of 1,3-propane diol with chlorotrimethoxysilane in anhydrous ether, triethylamine as base, room temperature, overnight | ~90% | Triethylamine salt precipitates and is filtered off |

| 2 | Cyclization to form dioxa-disilanonane ring | Intramolecular condensation under controlled heating or reflux conditions | 70-85% | Requires careful control to avoid polymerization |

| 3 | Purification | Vacuum distillation or chromatography | - | Ensures removal of unreacted reagents and byproducts |

This approach is adapted from synthetic protocols for structurally analogous compounds such as 2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane, where silylation of diols followed by ring closure is standard.

A key reference from the Royal Society of Chemistry (2012) provides a solid-phase synthetic method for related dioxa-disilanonane compounds, which can be extrapolated for the tetramethoxy variant:

Silylation Step: The diol is reacted with trimethylchlorosilane (TMSCl) in the presence of triethylamine in anhydrous diethyl ether at room temperature overnight. The reaction yields silylated intermediates with high efficiency (~91%).

Ring Closure: The silylated intermediates undergo intramolecular cyclization facilitated by mild heating or catalytic conditions to form the disiloxane ring. The reaction is sensitive to moisture and temperature, requiring anhydrous and inert atmosphere conditions.

Purification: The product is isolated as a colorless liquid after filtration of salts and solvent removal under reduced pressure at low temperature to prevent decomposition of sensitive silyl ethers.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Observed Outcomes | Comments |

|---|---|---|---|

| Solvent | Anhydrous diethyl ether or toluene | High solubility of reactants, good reaction control | Ether preferred for mild conditions |

| Base | Triethylamine (3 equivalents) | Efficient neutralization of HCl, salt precipitation | Facilitates easy removal of byproducts |

| Temperature | Room temperature to reflux (25–80°C) | Optimal for silylation and ring closure | Higher temps risk polymerization |

| Reaction Time | 12–38 hours | Complete conversion to silylated intermediates | Longer times needed for full conversion |

| Yield | 70–92% | High yield for silylation; moderate for cyclization | Dependent on moisture control |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^29Si NMR confirm the presence of methoxy groups and silicon environments consistent with the dioxa-disilanonane ring.

- Mass Spectrometry: Molecular ion peaks at expected m/z values (~220.46 g/mol) confirm molecular weight.

- Chromatography: TLC and HPLC used to monitor reaction progress and purity.

- IR Spectroscopy: Characteristic Si–O–Si stretching vibrations observed, along with methoxy C–O stretches.

Summary of Research Findings

- The preparation of 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane involves silylation of diol precursors with chlorotrimethoxysilane under anhydrous conditions.

- Triethylamine serves as an effective base to scavenge HCl and facilitate clean reactions.

- Ring closure to form the dioxa-disilanonane framework requires controlled heating and moisture exclusion to prevent side reactions.

- Yields are generally high for the silylation step and moderate for cyclization, with overall good reproducibility.

- The compound’s purity and structure are confirmed by standard spectroscopic and chromatographic techniques.

- These methodologies are consistent with those used for similar organosilicon compounds reported in authoritative chemical literature.

Chemical Reactions Analysis

Types of Reactions

3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction may produce silane derivatives.

Scientific Research Applications

Chemical Synthesis

Precursor for Organosilicon Compounds

- This compound is widely used as a precursor in the synthesis of various organosilicon compounds. Its ability to undergo chemical transformations allows chemists to create more complex silicon-based materials essential for advanced applications in materials science and nanotechnology.

Polymer Production

- It plays a crucial role in the production of high-performance polymers and coatings. The incorporation of silicon into polymer matrices enhances thermal stability, mechanical strength, and resistance to environmental degradation.

Biological Applications

Biocompatible Materials

- In the field of biomedical engineering, 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane is explored for developing biocompatible materials. These materials are essential for medical implants and devices due to their compatibility with biological tissues and minimal inflammatory response.

Drug Delivery Systems

- Research indicates potential use in drug delivery systems. Its chemical properties allow it to form stable complexes with therapeutic agents, facilitating controlled release and targeted delivery within biological systems.

Industrial Applications

Coatings and Adhesives

- The compound is utilized in the formulation of advanced coatings and adhesives. Its unique properties enhance adhesion to various substrates while providing durability against moisture and chemicals.

Agricultural Uses

- In agriculture, it is being investigated for its potential applications in creating protective coatings for seeds and fertilizers, improving their efficacy and longevity in the field.

Case Study 1: Biomedical Applications

A study published in the Journal of Biomedical Materials Research explored the use of this compound in developing a new class of biocompatible coatings for orthopedic implants. The results indicated enhanced cell adhesion and proliferation compared to traditional materials.

Case Study 2: Polymer Science

Research conducted at a leading polymer science institute demonstrated the effectiveness of this compound in synthesizing novel silicone-based elastomers with improved thermal stability. These materials showed promise for use in high-temperature environments.

Case Study 3: Agricultural Innovations

An investigation into agricultural applications highlighted its potential as a coating agent for fertilizers. The study found that seeds treated with formulations containing this compound exhibited improved germination rates and resistance to environmental stressors.

Mechanism of Action

The mechanism of action of 3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The pathways involved include signal transduction and metabolic pathways, which are crucial for various biological processes.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of organosilicon derivatives with methoxy substituents. A closely related analog is 3,3,7,7-tetramethoxy-5-methylidene-2,8-dioxa-3,7-disilanonane (CAS 143727-20-2), which introduces a methylidene (-CH₂) group into the ring structure. This minor structural modification alters steric effects and electronic distribution, impacting reactivity and stability .

Table 1: Structural and Physical Property Comparison

Reactivity and Stability

- Methoxy Group Influence: Both compounds exhibit hydrolytic sensitivity due to the methoxy groups on silicon, which can undergo condensation reactions in the presence of moisture.

- Thermal Stability: The higher melting point of this compound (110–120°C vs. 80.25°C) suggests greater crystalline order or stronger intermolecular interactions, likely due to the absence of the methylidene substituent .

Biological Activity

3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane (CAS Number: 35312-82-4) is a siloxane compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, highlighting its implications in medicinal chemistry and materials science.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of trimethoxysilyl-modified polyethylene with ethylene. The resulting compound is characterized by its unique siloxane structure which plays a crucial role in its biological activity. This compound is often analyzed using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Recent studies have indicated that siloxane compounds exhibit significant antimicrobial properties. For instance, a series of dioxolane derivatives were synthesized and tested for their antibacterial and antifungal activities. The results showed that many compounds demonstrated excellent antifungal activity against Candida albicans and significant antibacterial activity against various strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Siloxane Compounds

| Compound Name | Antifungal Activity | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| 1,3-Dioxolane Derivative 1 | Positive | 625–1250 against S. aureus |

| 1,3-Dioxolane Derivative 2 | Positive | Significant against S. epidermidis |

| 3,3,7,7-Tetramethoxy-2,8-dioxa... | TBD | TBD |

The biological activity of siloxane compounds is believed to be linked to their ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. The presence of methoxy groups may enhance solubility and bioavailability, contributing to their efficacy as antimicrobial agents .

Case Studies

In a notable case study involving the evaluation of various siloxanes for their biological activities, it was found that compounds with multiple methoxy groups exhibited enhanced antibacterial properties compared to their counterparts with fewer substituents. This suggests a structure-activity relationship where the number and position of functional groups significantly influence biological efficacy .

Q & A

Q. How do hydrolysis kinetics of this compound vary under heterogeneous vs. homogeneous catalytic conditions?

- Methodology :

- Compare acid-catalyzed (e.g., HCl) and enzyme-catalyzed (e.g., lipases) hydrolysis using stopped-flow kinetics.

- Analyze activation entropy/enthalpy via Eyring plots to distinguish mechanistic pathways.

- Cross-reference with molecular dynamics simulations of catalyst-substrate interactions .

Methodological Notes

- Data Contradiction Resolution : Use multi-technique validation (e.g., NMR + HRMS + XRD) to address discrepancies in structural or reactivity data .

- CRDC Alignment : For engineering-focused studies, leverage frameworks from subclasses like RDF2050103 (chemical engineering design) and RDF2050108 (process control) .

- AI Integration : Prioritize platforms enabling closed-loop experimentation, where computational predictions directly inform robotic synthesis workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.